

N-(5-bromoquinolin-8-yl)acetamide CAS number 99851-80-6

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *N*-(5-bromoquinolin-8-yl)acetamide

Cat. No.: B188033

[Get Quote](#)

An In-Depth Technical Guide to **N-(5-bromoquinolin-8-yl)acetamide** (CAS: 99851-80-6)

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of **N-(5-bromoquinolin-8-yl)acetamide**, a key chemical intermediate for professionals in drug discovery, chemical synthesis, and materials science. We will move beyond simple data recitation to explore the causality behind its synthesis, the logic of its characterization, and its strategic importance as a molecular building block.

Strategic Overview: The Quinoline Scaffold

Quinoline and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs. The 8-aminoquinoline framework, in particular, is renowned for its coordinating properties and biological activities. The introduction of a bromine atom at the C5 position and an acetamide group at the C8-amino position creates a versatile intermediate, **N-(5-bromoquinolin-8-yl)acetamide**. This functionalization provides two key strategic advantages:

- **Modulation of Electronic Properties:** The electron-withdrawing bromine atom significantly alters the electron density of the quinoline ring system, influencing its reactivity and potential interactions with biological targets.

- Orthogonal Chemical Handles: The bromo-substituent serves as a handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse molecular fragments. The acetamide group, while protecting the amine, also acts as a hydrogen bond donor and can be hydrolyzed if the primary amine is required for subsequent steps.

Physicochemical & Structural Data

A precise understanding of a compound's physical properties is the foundation of its reliable application in research and development.

Property	Data	Source(s)
CAS Number	99851-80-6	[1][2][3]
Molecular Formula	C ₁₁ H ₉ BrN ₂ O	[3][4][5]
Molecular Weight	265.11 g/mol	[2][3][4]
Appearance	White to off-white or light yellow crystal/powder	[6][7]
Melting Point	139-141 °C (Note: Other sources report ranges of 90-95 °C and 137 °C, which may reflect differences in purity or crystalline form).	[3][6][7]
Solubility	Soluble in organic solvents like ethanol, chloroform, and DMSO; slightly soluble in water.	[6]
Storage	Store sealed in a dry environment at 2-8°C.	[2]

Synthesis and Purification: A Validated Protocol

The most direct and common synthesis route is the acetylation of the parent amine, 5-bromo-8-aminoquinoline. This electrophilic substitution reaction is a cornerstone of organic synthesis.

Mechanistic Rationale

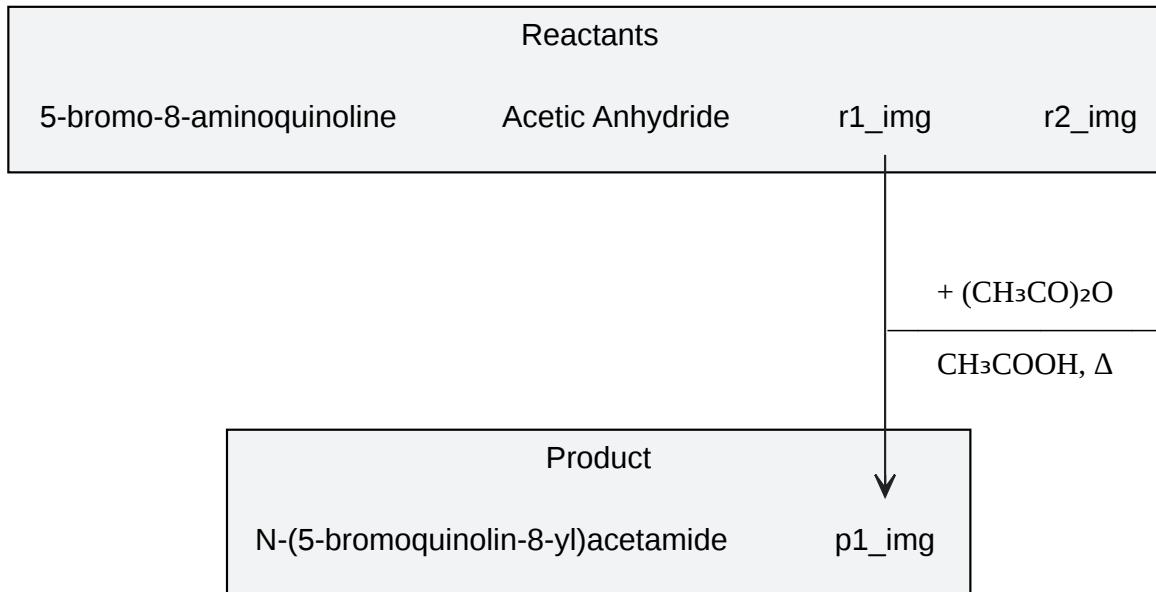
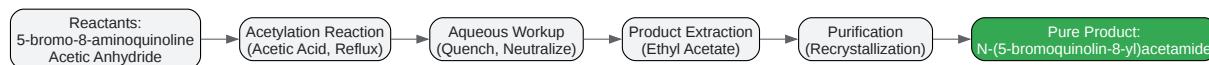
The lone pair of electrons on the nitrogen atom of the C8-amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent, typically acetic anhydride or acetyl chloride. The reaction with acetic anhydride is often preferred due to its lower cost and less hazardous byproducts (acetic acid vs. HCl). The reaction is typically performed in a suitable solvent, and while it can proceed without a catalyst, a mild base is sometimes added to neutralize the acid byproduct and drive the reaction to completion.

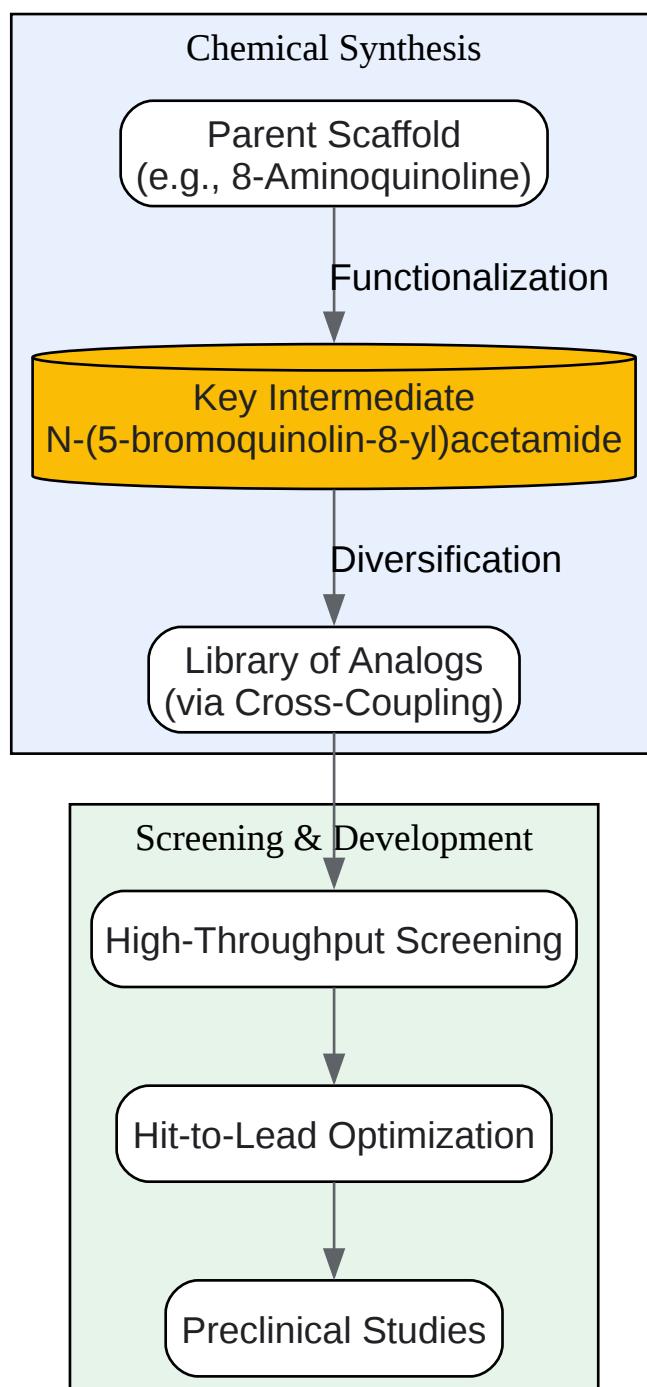
Step-by-Step Laboratory Protocol

This protocol is a self-validating workflow designed for high purity and yield.

Materials:

- 5-bromo-8-aminoquinoline
- Acetic anhydride
- Glacial acetic acid (solvent)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Ethyl acetate
- Anhydrous magnesium sulfate (MgSO_4)
- Deionized water



Procedure:


- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1.0 equivalent of 5-bromo-8-aminoquinoline in glacial acetic acid.
- Reagent Addition: While stirring, add 1.2 equivalents of acetic anhydride to the solution.
- Reaction: Heat the mixture to a gentle reflux (approximately 120 °C) and maintain for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

- Workup - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing ice-cold water to precipitate the crude product.
- Workup - Neutralization: Carefully add saturated sodium bicarbonate solution to neutralize the excess acetic acid. Stir until effervescence ceases and the pH is neutral (~7).
- Workup - Extraction: Filter the precipitated solid and wash with cold water. Alternatively, if the product does not fully precipitate, extract the aqueous mixture three times with ethyl acetate.
- Drying & Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
- Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield the pure **N-(5-bromoquinolin-8-yl)acetamide**.

Workflow Visualization

The following diagram illustrates the logical flow from starting materials to the final, characterized product.

[Click to download full resolution via product page](#)

Caption: Role of **N-(5-bromoquinolin-8-yl)acetamide** as a key intermediate in a drug discovery program.

Safety and Handling

As with any laboratory chemical, proper safety protocols must be observed.

- General Hazards: This compound is an organic chemical and should be treated as a potential irritant. *[6] Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
- Handling: Avoid direct contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood. *[6] Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

[2]This guide provides the foundational knowledge required to confidently synthesize, characterize, and strategically utilize **N-(5-bromoquinolin-8-yl)acetamide** in a research and development setting.

References

- ChemBK. **N-(5-Bromoquinolin-8-yl)acetamide**.
- CAS-DB. **N-(5-bromoquinolin-8-yl)acetamide** 99851-80-6.
- PubChem. N-[(5-bromo-8-hydroxy-7-quinolinyl)-thiophen-2-ylmethyl]acetamide.
- The Royal Society of Chemistry. Transition-Metal-Free Oxidative C5-C-H-Halogenation of 8-Aminoquinoline Amides using Sodium Halides.
- Chemical-Suppliers. **N-(5-bromoquinolin-8-yl)acetamide**.
- ResearchGate. Synthesis of N-(quinolin-8-yl)acetamide derivatives (7 a–j).
- RSC Publishing. Copper-catalyzed selective C5–H bromination and difluoromethylation of 8-aminoquinoline amides using ethyl bromodifluoroacetate as the bifunctional reagent.
- National Institutes of Health (PMC). 2-[(5,7-Dibromoquinolin-8-yl)oxy]-N-(2-methoxyphenyl)acetamide.
- Chemspace. N-(5-bromoisoquinolin-8-yl)acetamide.
- BIOFOUNT. **N-(5-Bromoquinolin-8-yl)acetamide**.
- ResearchGate. Rearrangement of 2-Bromo-N-quinoline-8-yl-acetamide Leading to New Heterocycle.
- PubMed Central. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates.
- Asian Journal of Organic & Medicinal Chemistry. Transition Metal Complexes of N-(4-(N-(8-Hydroxyquinolin-5-yl)sulfamoyl)phenyl)acetamide ligand: Synthesis, Characterization, in silico, in vitro Antimicrobial and DNA Binding Studies.

- PubMed. N-((8-hydroxy-5-substituted-quinolin-7-yl)(phenyl)methyl)-2-phenyloxy/amino-acetamide inhibitors of ADAMTS-5 (Aggrecanase-2).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. matrixscientific.com [matrixscientific.com]
- 2. 99851-80-6|N-(5-Bromoquinolin-8-yl)acetamide|BLD Pharm [bldpharm.com]
- 3. CHEMBRDG-BB 5851236 | 99851-80-6 [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. 99851-80-6 N-(5-bromoquinolin-8-yl)acetamide - CAS数据库 [cheman.chemnet.com]
- 6. chembk.com [chembk.com]
- 7. rsc.org [rsc.org]
- To cite this document: BenchChem. [N-(5-bromoquinolin-8-yl)acetamide CAS number 99851-80-6]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b188033#n-5-bromoquinolin-8-yl-acetamide-cas-number-99851-80-6>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com